Cy7.5 diacid(diso3)
Overview
Description
Cy7.5 Diacid (diSO3) is a fluorescent dye belonging to the cyanine family. It is known for its near-infrared fluorescence properties, making it highly valuable in various scientific and medical applications. The compound has a molecular formula of C47H52N2O10S2 and a molecular weight of 869.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy7.5 Diacid (diSO3) typically involves the condensation of appropriate indole derivatives with a polymethine bridge. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the cyanine structure. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of Cy7.5 Diacid (diSO3) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Cy7.5 Diacid (diSO3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the dye, affecting its fluorescence characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
Cy7.5 Diacid (diSO3) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic imaging, particularly in near-infrared fluorescence imaging for tumor detection and monitoring.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes
Mechanism of Action
The mechanism of action of Cy7.5 Diacid (diSO3) involves its ability to absorb light at specific wavelengths and emit fluorescence at longer wavelengths. This property is due to the conjugated polymethine chain in its structure, which allows for efficient energy transfer and emission. The molecular targets and pathways involved include interactions with biological molecules such as proteins and nucleic acids, enabling its use in imaging and diagnostic applications .
Comparison with Similar Compounds
Cy5.5 Diacid (diSO3): Another cyanine dye with similar fluorescence properties but different spectral characteristics.
Cy3 Diacid (diSO3): A cyanine dye with shorter wavelength fluorescence, used in different applications.
Uniqueness: Cy7.5 Diacid (diSO3) is unique due to its near-infrared fluorescence, which provides deeper tissue penetration and lower background interference in imaging applications. This makes it particularly valuable for in vivo imaging and diagnostic purposes .
Properties
IUPAC Name |
(2Z)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N2O10S2/c1-46(2)40(48(28-14-8-12-18-42(50)51)38-26-20-32-30-34(60(54,55)56)22-24-36(32)44(38)46)16-10-6-5-7-11-17-41-47(3,4)45-37-25-23-35(61(57,58)59)31-33(37)21-27-39(45)49(41)29-15-9-13-19-43(52)53/h5-7,10-11,16-17,20-27,30-31H,8-9,12-15,18-19,28-29H2,1-4H3,(H3-,50,51,52,53,54,55,56,57,58,59) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMMRDXOVKKYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N2O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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